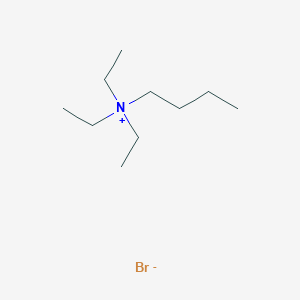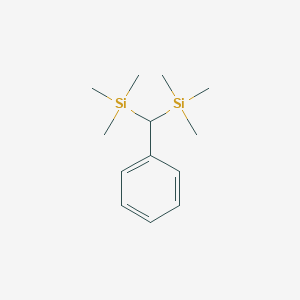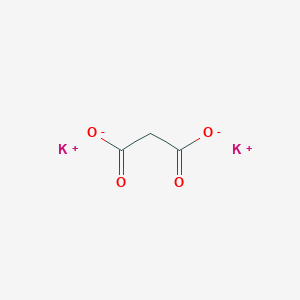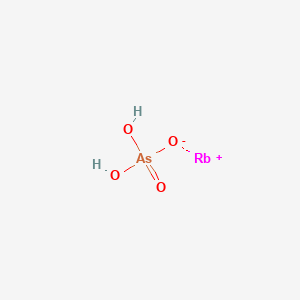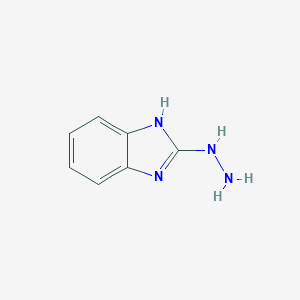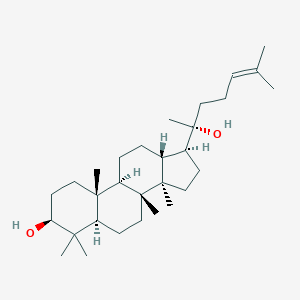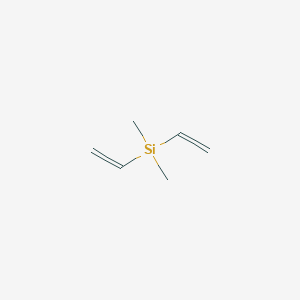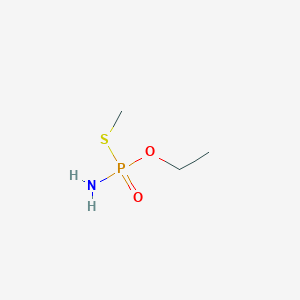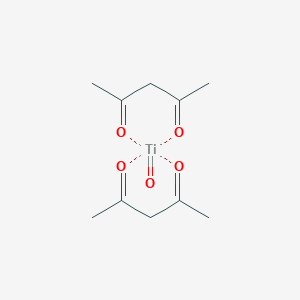
Titanium(IV) oxyacetylacetonate
Übersicht
Beschreibung
Synthesis Analysis
- Synthesis of Titanium(IV) Oxyacetylacetonate Clusters : Synthesis of titanium(IV) oxo clusters from TiX4 (X = Cl, Br) in the presence of tetrabutylammonium (TBA) has been explored, indicating the importance of counteranions in the formation of titanium oxides' molecular fragments (Zhang et al., 2016).
Molecular Structure Analysis
- X-ray Crystallography : The molecular structure of titanium(IV) oxyacetylacetonate has been determined using X-ray crystallography, revealing distinct structural features like nearly planar (Ti-O) rings and octahedral connections (Troyanov & Gorbenko, 1997)(Troyanov & Gorbenko, 1997).
Chemical Reactions and Properties
- Substitution Kinetics : Research shows the substitution kinetics of biphenol at dichlorobis(acetylacetonato-O,O')titanium(IV), highlighting its high hydrolytic stability (Tsotetsi et al., 2009)(Tsotetsi et al., 2009).
Physical Properties Analysis
- Thermogravimetric Analysis : Comparative studies of crystalline and amorphous titanium(IV)oxo-acetylacetonates reveal insights into pyrolytic processes at elevated temperatures, crucial for TiO2 layer processing (Madarász et al., 2009)(Madarász et al., 2009).
Chemical Properties Analysis
- Spectroscopic Studies : Spectroscopic studies on fluorescent mixed-ligand titanium(IV) complexes reveal important aspects of their chemical nature and potential applications (Baranwal et al., 2011)(Baranwal et al., 2011).
Wissenschaftliche Forschungsanwendungen
Photocatalysis and Medicine
Titanium(IV) oxyacetylacetonate is extensively utilized for its photocatalytic properties, which has led to a wide array of applications, particularly in the field of medicine. For instance, Titanium Dioxide (TiO2) nanoparticles, which are closely associated with titanium(IV) oxyacetylacetonate, are increasingly significant due to their potential use in novel medical therapies. Their ability to produce reactive oxygen species (ROS) after UV light illumination is leveraged in photodynamic therapy (PDT) for treating various conditions, ranging from psoriasis to cancer. These nanoparticles can also be employed as photosensitizers for inactivating antibiotic-resistant bacteria and for cancer treatment. Moreover, various organic compounds can be grafted onto TiO2 nanoparticles, leading to hybrid materials that offer enhanced light absorption, potentially revolutionizing targeted therapy in medicine (Ziental et al., 2020).
Material Synthesis
The thermal co-decomposition of aluminium(III) acetylacetonate and titanium(IV) oxyacetylacetonate has been examined, showcasing its potential for forming composite materials. The process results in an amorphous Ti, Al, C, and O-containing phase, which can develop crystalline alumina and titanium monoxide upon annealing at high temperatures. This suggests its applicability in creating advanced materials with potential uses in various industries (Kovářík et al., 2016).
Photonic Devices and Catalysis
Titanium(IV) oxyacetylacetonate has been identified as a promising candidate for use in smart photonic devices, sensors, and catalysis due to its photochemical properties. The photochromic behavior of certain titanium(IV) compounds under specific conditions, especially under nitrogen and alcohol adsorption, is particularly noteworthy. This behavior, coupled with the formation of stable mixed-valence titanium-oxo compounds, makes it a very promising material for advanced applications in these fields (Dan-Hardi et al., 2009).
Electrochemical Applications
Titanium(IV) oxyacetylacetonate has shown potential in electrochemical applications, particularly in the formation of Ti/TiO2/PbO2 dimensionally stable anodes. The modification of the surface of a Ti/TiO2 substrate can lead to the formation of new structures with interesting electrochemical properties, which can be used as efficient electrode materials. This opens up avenues for its use in various electrochemical systems and applications (Devilliers & Mahé, 2010).
Safety And Hazards
Titanium(IV) oxyacetylacetonate is moderately toxic by the intraperitoneal route . It is a questionable carcinogen with experimental tumorigenic data . When heated to decomposition, it emits acrid smoke and irritating fumes . It is harmful if swallowed, in contact with skin, and if inhaled . It may cause respiratory irritation, serious eye irritation, and skin irritation . It is suspected of causing cancer .
Eigenschaften
IUPAC Name |
4-hydroxypent-3-en-2-one;oxotitanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.O.Ti/c2*1-4(6)3-5(2)7;;/h2*3,6H,1-2H3;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVORQMAWLEPOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.O=[Ti] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O5Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light orange powder; [Acros Organics MSDS] | |
| Record name | Bis(acetylacetonato)titanium oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12356 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
CID 539986 | |
CAS RN |
14024-64-7 | |
| Record name | Titanium, oxobis(2,4-pentanedionato-.kappa.O2,.kappa.O4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oxobis(pentane-2,4-dionato-O,O')titanium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.406 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B80823.png)


